molecular formula C7H10N2 B12822469 2-cyclopropyl-5-methyl-1H-imidazole

2-cyclopropyl-5-methyl-1H-imidazole

Cat. No.: B12822469
M. Wt: 122.17 g/mol
InChI Key: MLNFYQLXIZUERK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group at the second position and a methyl group at the fifth position of the imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and dehydrative aromatization .

Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of high-throughput methods and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired compounds. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

2-Cyclopropyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Industry: It is used in the development of agrochemicals, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-5-methyl-1H-imidazole is unique due to the presence of both cyclopropyl and methyl groups, which influence its steric and electronic properties. These structural features can enhance its binding affinity to specific molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-cyclopropyl-5-methyl-1H-imidazole

InChI

InChI=1S/C7H10N2/c1-5-4-8-7(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

MLNFYQLXIZUERK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2CC2

Origin of Product

United States

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